Cas no 2182279-45-2 ((S)-Silodosin)

(S)-Silodosin is a selective α1A-adrenoceptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). Its high selectivity for the α1A subtype, predominantly located in the prostate and urethra, allows for targeted action with minimal effects on vascular α1B-adrenoceptors, reducing the risk of cardiovascular side effects. The (S)-enantiomer exhibits superior pharmacological activity compared to the racemic mixture, enhancing therapeutic efficacy at lower doses. Clinical studies demonstrate its ability to improve urinary flow and reduce BPH symptoms effectively. Its favorable pharmacokinetic profile, including rapid absorption and renal excretion, further supports its use in patients with lower urinary tract obstruction.
(S)-Silodosin structure
(S)-Silodosin structure
商品名:(S)-Silodosin
CAS番号:2182279-45-2
MF:
メガワット:
CID:4729072

(S)-Silodosin 化学的及び物理的性質

名前と識別子

    • (S)-Silodosin

(S)-Silodosin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S465005-2.5mg
(S)-Silodosin
2182279-45-2
2.5mg
$ 221.00 2023-09-06
TRC
S465005-25mg
(S)-Silodosin
2182279-45-2
25mg
$ 1696.00 2023-09-06

(S)-Silodosin 関連文献

(S)-Silodosinに関する追加情報

Introduction to (S)-Silodosin (CAS No. 2182279-45-2)

Compound CAS No. 2182279-45-2, known scientifically as (S)-Silodosin, is a highly specialized pharmaceutical agent that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of alpha-adrenergic receptor antagonists, specifically targeting the alpha-1A subtype, which makes it a promising candidate for treating conditions associated with overactive alpha-adrenergic receptors. The enantiomer (S)-Silodosin is particularly noted for its enhanced selectivity and efficacy compared to its racemic counterpart, Silodosin.

The development of (S)-Silodosin has been driven by the need for more precise therapeutic interventions in urological and cardiovascular applications. Its molecular structure, characterized by a specific stereochemistry, contributes to its unique pharmacological profile. The compound's ability to selectively inhibit alpha-1A receptors without significantly affecting other adrenergic subtypes has made it a subject of extensive research and clinical trials.

In recent years, (S)-Silodosin has been studied for its potential in managing benign prostatic hyperplasia (BPH), a common condition affecting middle-aged and elderly men. Clinical trials have demonstrated its efficacy in improving urinary flow rates and reducing symptoms associated with BPH, such as frequent urination, nocturia, and urinary hesitancy. The compound's selectivity ensures that it targets the specific receptors involved in BPH without causing widespread side effects, making it a favorable option for long-term treatment.

Moreover, research into (S)-Silodosin has expanded beyond urology into other therapeutic areas. Studies have explored its potential role in treating certain cardiovascular conditions where alpha-1A receptor blockade could be beneficial. The compound's ability to modulate vascular tone and reduce blood pressure in animal models has sparked interest in further clinical investigations.

The synthesis and characterization of (S)-Silodosin have been refined through advanced chemical methodologies, ensuring high purity and enantiomeric excess. The stereochemical integrity of the compound is crucial for its pharmacological activity, and modern techniques such as chiral resolution and asymmetric synthesis have enabled the production of (S)-Silodosin with high yields and minimal impurities.

Recent advancements in computational chemistry have also played a pivotal role in understanding the binding interactions of (S)-Silodosin with alpha-1A receptors. Molecular docking studies and computational modeling have provided insights into the compound's mechanism of action, helping researchers optimize its structure for improved efficacy and reduced side effects.

The pharmacokinetic profile of (S)-Silodosin has been thoroughly investigated to ensure safe and effective dosing regimens. Studies indicate that the compound exhibits moderate bioavailability and a favorable half-life, allowing for once-daily administration in clinical settings. This aspect is particularly advantageous for patient compliance and convenience.

From a regulatory perspective, (S)-Silodosin has undergone rigorous testing to meet stringent safety and efficacy standards set by global health authorities. Its approval for use in several countries underscores its therapeutic value and the confidence of regulatory bodies in its safety profile.

The future of (S)-Silodosin research looks promising, with ongoing studies aiming to uncover new therapeutic applications and improve existing formulations. Innovations in drug delivery systems may further enhance the compound's bioavailability and targeted action, expanding its utility across multiple medical disciplines.

In conclusion, (S)-Silodosin (CAS No. 2182279-45-2) represents a significant advancement in the treatment of conditions related to alpha-1A receptor activity. Its selective inhibition, favorable pharmacokinetic properties, and minimal side effects make it a valuable asset in modern medicine. As research continues to uncover new possibilities, (S)-Silodosin is poised to play an even greater role in addressing complex medical challenges.

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